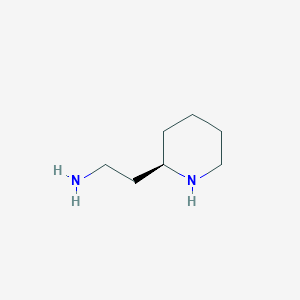

(R)-2-(Piperidin-2-yl)ethanamine

Description

Significance of Functionalized Piperidines as Chiral Building Blocks

Functionalized piperidines are of paramount importance in medicinal chemistry and drug design. nih.gov Their rigid, chair-like conformation allows for the precise spatial orientation of substituents, which is crucial for molecular recognition and interaction with biological targets. When a stereocenter is introduced, the resulting chiral piperidine (B6355638) can exhibit distinct pharmacological and pharmacokinetic properties compared to its enantiomer or racemic mixture.

The synthesis of enantiomerically pure piperidine derivatives is a key focus in modern organic chemistry. nih.gov These chiral building blocks serve as versatile starting materials for the construction of complex molecules with defined three-dimensional structures. Various synthetic strategies have been developed to access these valuable compounds, including asymmetric catalysis, the use of chiral auxiliaries, and the derivatization of naturally occurring chiral precursors. nih.gov The ability to selectively functionalize the piperidine ring at different positions further enhances their utility as scaffolds for creating diverse molecular architectures. youtube.com

Research Landscape and Potential of (R)-2-(Piperidin-2-yl)ethanamine as a Stereodefined Scaffold

This compound is a chiral bifunctional molecule featuring a secondary amine within the piperidine ring and a primary amine on the ethyl side chain, with a defined stereocenter at the C2 position of the piperidine ring.

| Property | Value |

| Chemical Formula | C7H16N2 |

| Molecular Weight | 128.22 g/mol |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Table 1: Physicochemical properties of this compound. echemi.com |

While extensive research exists for a wide range of piperidine derivatives, detailed studies focusing specifically on this compound are limited in publicly available literature. However, its structure suggests significant potential as a stereodefined scaffold in several areas of organic synthesis.

The presence of two distinct amine functionalities allows for selective derivatization, enabling its use as a chiral ligand in asymmetric catalysis or as a key building block in the synthesis of more complex chiral molecules. For instance, the primary amine can be selectively modified while the secondary ring amine remains available for further transformations, or vice-versa. This differential reactivity is a valuable asset in multi-step synthetic sequences.

The synthesis of related chiral 2-substituted piperidines has been an area of active investigation. nih.govnih.gov For example, the enantioselective synthesis of related chiral 1,2-diamines has been achieved through various catalytic methods, highlighting the feasibility of accessing such structures with high stereocontrol. acs.org The development of efficient synthetic routes to this compound would unlock its potential for broader applications.

The research landscape for analogous chiral bipyridine ligands, which are crucial in asymmetric catalysis, is well-established. nih.govrsc.orgdurham.ac.ukresearchgate.net The structural motifs present in this compound suggest its potential application in the design of novel chiral ligands. The defined stereochemistry at the C2 position could effectively influence the stereochemical outcome of metal-catalyzed reactions.

Structure

3D Structure

Properties

Molecular Formula |

C7H16N2 |

|---|---|

Molecular Weight |

128.22 g/mol |

IUPAC Name |

2-[(2R)-piperidin-2-yl]ethanamine |

InChI |

InChI=1S/C7H16N2/c8-5-4-7-3-1-2-6-9-7/h7,9H,1-6,8H2/t7-/m1/s1 |

InChI Key |

IEVJVQXLBZUEMH-SSDOTTSWSA-N |

Isomeric SMILES |

C1CCN[C@H](C1)CCN |

Canonical SMILES |

C1CCNC(C1)CCN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R 2 Piperidin 2 Yl Ethanamine and Its Chiral Derivatives

Stereoselective and Asymmetric Synthesis Strategies

The construction of the chiral piperidine (B6355638) ring system with specific stereochemistry is a formidable challenge that has been addressed through various innovative synthetic strategies. These methods aim to control the formation of stereocenters, leading to the desired enantiomer or diastereomer in high purity.

Enantioselective Approaches

Enantioselective synthesis is paramount for producing single-enantiomer piperidine derivatives. A variety of catalytic systems have been developed to achieve high enantiomeric excess (ee).

One notable approach involves the iridium-catalyzed N-heterocyclization. For instance, the reaction of 1-(5-methoxypyridin-3-yl)-1,5-pentanediol with either (R)- or (S)-1-phenylethylamine in the presence of an iridium catalyst can generate the 2-(pyridin-3-yl)-piperidine ring system with high enantioselectivity (80-86% ee) and in good yields (69-72%). nih.gov This method provides a direct route to enantioenriched 2-substituted piperidines.

Another powerful strategy is the catalytic enantioselective bromocyclization of olefinic amides. Using amino-thiocarbamate catalysts, this process yields enantioenriched 2-substituted 3-bromopiperidines. These intermediates can be further transformed into 3-substituted piperidines via a silver salt-mediated rearrangement, a method successfully applied to the synthesis of the dopaminergic drug Preclamol. rsc.org

Furthermore, chemo-enzymatic dearomatization of activated pyridines presents a sustainable and efficient route to chiral piperidines. nih.gov This method combines chemical synthesis with biocatalysis, utilizing an amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines with precise stereochemical control. nih.gov

| Method | Catalyst/Reagent | Key Features | Yield/ee |

| Iridium-catalyzed N-heterocyclization | Iridium catalyst | Direct route to enantioenriched 2-substituted piperidines. nih.gov | 69-72% yield, 80-86% ee nih.gov |

| Bromoaminocyclization | Amino-thiocarbamate catalyst | Forms enantioenriched 2-substituted 3-bromopiperidines. rsc.org | - |

| Chemo-enzymatic Dearomatization | Amine oxidase/Ene imine reductase | Sustainable, precise stereochemical control. nih.gov | - |

Diastereoselective Control in Cyclization and Reduction Processes

Diastereoselective strategies are crucial when multiple stereocenters are present in the target molecule. These methods aim to control the relative stereochemistry of these centers.

An intramolecular non-classical Corey–Chaykovsky ring-closing reaction of sulfonium (B1226848) salts derived from β-enaminoesters has been shown to generate two or three new stereogenic centers with high diastereoselectivity. nih.gov This methodology has been instrumental in the stereocontrolled total synthesis of cis-4-hydroxy-2-methyl piperidine. nih.gov

Palladium-catalyzed cross-coupling reactions, specifically Negishi cross-couplings, offer a highly diastereoselective route to various substituted piperidines. acs.org The stereoselectivity of the coupling, leading to either trans- or cis-2,4-disubstituted products, can be directed by the position of the C-Zn bond on the piperidine ring. acs.org Density functional theory calculations have been employed to rationalize the high diastereoselectivities observed. acs.org

Furthermore, a boronyl radical-catalyzed (4+2) cycloaddition between 3-aroyl azetidines and various alkenes provides a modular and atom-economical synthesis of polysubstituted piperidines with high diastereoselectivity. nih.gov This metal-free approach is effective even with sterically hindered alkenes. nih.gov

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

A prominent example is the use of (R)-2-methylpropane-2-sulfinamide (Ellman's auxiliary) in the synthesis of 2,4,6-trisubstituted piperidines. usm.edu Condensation of a nonenolizable aldehyde with the chiral sulfinamide forms an N-sulfinyl imine. Stereoselective allylation of this imine, followed by removal of the auxiliary and subsequent cyclization steps, affords the desired trisubstituted piperidine with excellent stereocontrol. usm.edu The stereochemical outcome is dictated by the chiral auxiliary, which directs the nucleophilic attack to one face of the imine.

Another application of chiral auxiliaries is seen in the synthesis of both enantiomers of 1-(pyridin-2-yl)ethan-1-amine from pyridine-2-carboxaldehyde. youtube.com By condensing the aldehyde with either (R)- or (S)-t-butylsulfinamide, the corresponding sulfinimide is formed. Subsequent reaction with methyl magnesium bromide proceeds with high diastereoselectivity, and after deprotection, affords the desired (R)- or (S)-amine. youtube.com

| Chiral Auxiliary | Reaction | Key Feature |

| (R)-2-methylpropane-2-sulfinamide | Synthesis of 2,4,6-trisubstituted piperidines | Directs stereoselective allylation of an N-sulfinyl imine. usm.edu |

| (R)- or (S)-t-butylsulfinamide | Synthesis of (R)- and (S)-1-(pyridin-2-yl)ethan-1-amine | Controls the diastereoselective addition of a Grignard reagent. youtube.com |

Biocatalytic Resolution

Biocatalytic resolution offers a highly selective and environmentally benign alternative for obtaining enantiomerically pure compounds. Enzymes, particularly lipases, are widely used due to their stability in organic solvents and their ability to perform resolutions of racemates without the need for cofactors. nih.govnih.gov

Lipase-Catalyzed Enantioselective Production of Isomers

Lipase-catalyzed enantioselective hydrolysis is a prominent method for the resolution of racemic mixtures. This technique has been successfully applied to the resolution of N-protected cyclic amino acids, which are direct precursors to chiral piperidine derivatives. researchgate.net

Detailed research has been conducted on the Candida antarctica lipase (B570770) B (CALB)-catalyzed hydrolysis of (R,S)-azolides derived from N-protected pipecolic acid. researchgate.net The study found that the enzyme exhibits high activity and excellent enantioselectivity for specific substrates. For example, the hydrolysis of (R,S)-N-Cbz-pipecolic 1,2,4-triazolide (B493401) using CALB in water-saturated methyl tert-butyl ether (MTBE) at 45 °C proved to be an effective resolution method. researchgate.net The enzyme selectively hydrolyzes the (S)-enantiomer, leaving the desired (R)-enantiomer of the substrate unreacted and thus resolved. The efficiency of this resolution is influenced by factors such as the substrate structure, solvent, and temperature. researchgate.net

The table below summarizes the findings for the CALB-catalyzed resolution of various N-protected proline and pipecolic acid derivatives, highlighting the high enantioselectivity achieved.

Table 1: Lipase-Catalyzed Resolution of N-Protected Cyclic Amino Acid Derivatives

| Substrate | Enzyme | Solvent | Temp (°C) | Enantioselectivity (E) | Reference |

|---|---|---|---|---|---|

| (R,S)-N-Cbz-proline 1,2,4-triazolide | Candida antarctica lipase B | MTBE | 45 | >100 | researchgate.net |

| (R,S)-N-Cbz-proline 4-bromopyrazolide | Candida antarctica lipase B | MTBE | 45 | >100 | researchgate.net |

| (R,S)-N-Cbz-pipecolic 1,2,4-triazolide | Candida antarctica lipase B | MTBE | 45 | >100 | researchgate.net |

Data sourced from research on lipase-catalyzed hydrolysis of azolides. researchgate.net

Metal-Catalyzed Synthetic Routes

Metal-catalyzed reactions, particularly those employing palladium, provide powerful and versatile strategies for the synthesis of complex chiral molecules from simple, readily available starting materials. rsc.org

Palladium-Catalyzed Reactions

Palladium has emerged as a popular metal catalyst for homogeneous asymmetric hydrogenation and other cyclization reactions. rsc.org These methods are instrumental in creating chiral centers with high efficiency and enantioselectivity.

Palladium-catalyzed reductive cyclizations offer an elegant approach to constructing heterocyclic ring systems. dicp.ac.cn A notable example is the Pd(II)-catalyzed reductive asymmetric cyclization of N-tosyl-tethered 1,7-enynes, which utilizes ethanol (B145695) as a hydrogen source to produce chiral tetrahydroquinolines. dicp.ac.cn This process involves an intramolecular hydropalladation followed by a 1,4-addition cascade. dicp.ac.cn

While this specific reaction yields tetrahydroquinolines, the underlying principle can be adapted for the synthesis of the piperidine core of (R)-2-(Piperidin-2-yl)ethanamine. A suitably designed enyne substrate containing a nitrogen tether could undergo a similar palladium-catalyzed reductive cyclization to form the desired six-membered piperidine ring with a chiral center at the 2-position. The reaction conditions, including the choice of chiral diphosphine ligand and palladium source, would be critical for achieving high yield and enantioselectivity. dicp.ac.cn

Asymmetric hydrogenation is one of the most effective methods for synthesizing optically active compounds. dicp.ac.cn Palladium-catalyzed asymmetric hydrogenation has been successfully applied to a wide range of unsaturated substrates, including enamines and olefins, to produce chiral amines and other functional groups. rsc.orgdicp.ac.cn

For the synthesis of this compound, a precursor such as a tetrahydropyridine (B1245486) derivative could undergo asymmetric hydrogenation. The choice of a suitable chiral palladium catalyst, often involving a palladium precursor and a chiral phosphine (B1218219) ligand, is crucial for controlling the stereochemical outcome. rsc.org Research has shown that both endocyclic and exocyclic enamines can be hydrogenated with excellent enantioselectivities using palladium catalysts. dicp.ac.cn For example, the asymmetric hydrogenation of exocyclic enesulfonamides using a Pd/(S,S)-f-binaphane catalyst in trifluoroethanol (TFE) yields the corresponding saturated product with complete conversion and high enantiomeric excess. dicp.ac.cn This strategy could be directly applied to a precursor bearing an exocyclic double bond adjacent to the piperidine nitrogen, which upon hydrogenation and deprotection would yield the target this compound.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (R,S)-N-Cbz-pipecolic 1,2,4-triazolide |

| (R,S)-N-Boc-nipecotic 1,2,4-triazolide |

| (R,S)-N-Cbz-proline 1,2,4-triazolide |

| (R,S)-N-Cbz-proline 4-bromopyrazolide |

| Methyl tert-butyl ether (MTBE) |

| Trifluoroethanol (TFE) |

| Ethanol |

| N-carbamoyl imines |

| β-amino ketones |

| Piperidinones |

| α,β-diamino acids |

| Tetrahydroquinolines |

| Enesulfonamides |

| Pyridoxal 5'-phosphate (PLP) |

| Thiourea |

Cross-Coupling Methodologies (e.g., Suzuki, Negishi)

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and both Suzuki and Negishi couplings have been effectively applied to the synthesis of substituted piperidines.

The Suzuki-Miyaura coupling offers a versatile method for the synthesis of α-heteroaryl piperidines. nih.gov This two-step process typically involves the palladium-catalyzed coupling of a heteroaryl bromide with a boronate ester derived from N-Boc piperidone, followed by the reduction of the resulting tetrahydropyridine. nih.gov This modular approach allows for the introduction of a wide array of pharmaceutically relevant azine and diazine substitutions. nih.gov A notable application involves the hydroboration of N-Boc 4-methylenepiperidine, which, after coupling with various bromides, iodides, and triflates, yields 4-benzyl piperidines and related derivatives efficiently. organic-chemistry.org This protocol is distinguished by its tolerance for a broad range of functional groups on both coupling partners. organic-chemistry.org

Furthermore, the stereoselective synthesis of 2,5-cis-disubstituted piperidines has been achieved through a Suzuki coupling strategy. acs.org This methodology begins with the iodination of 1,2,3,4-tetrahydropyridines to create vinyl iodide intermediates. These intermediates then undergo a palladium-catalyzed Suzuki coupling with aryl boroxins, followed by a diastereoselective hydrogenation to furnish the desired cis-substituted piperidines. acs.org

| Entry | Aryl Boroxin (R) | Yield (%) |

| 1 | Phenyl | 95 |

| 2 | 4-Methoxyphenyl | 91 |

| 3 | 4-Fluorophenyl | 89 |

| 4 | 2-Thienyl | 85 |

| Data sourced from a study on the synthesis of 2,5-cis-disubstituted piperidines. acs.org |

The Negishi coupling , which pairs organozinc reagents with organic halides, provides another effective route to substituted piperidines. wikipedia.orgorganic-chemistry.org It is particularly valuable for its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org A one-pot Negishi cross-coupling has been developed for the direct α-arylation of a protected 4-hydroxypiperidine, demonstrating high yields and significant 2,4-cis-diastereoselectivity. nih.gov This method is notable for its use of a single solvent for the entire sequence of lithiation, transmetalation, and coupling, making it highly practical for pharmaceutical applications. nih.gov The Negishi reaction has also been successfully employed in the synthesis of unsymmetrical bipyridines and other complex molecules, showcasing its broad applicability and functional group tolerance. orgsyn.org

Isocyanide Insertion Reactions

Palladium-catalyzed reactions involving isocyanide insertion have emerged as a powerful strategy for constructing complex nitrogen-containing heterocycles. mdpi.comresearchgate.netrsc.org These reactions often proceed through multicomponent cascades, allowing for the rapid assembly of molecular complexity from simple starting materials. mdpi.comnih.gov For instance, a palladium-catalyzed triple isocyanide insertion has been utilized to synthesize highly decorated aminopyrroles. mdpi.com While direct application to this compound is not explicitly detailed, the principles of isocyanide insertion are relevant to piperidine synthesis in a broader context. For example, palladium catalysis can facilitate the synthesis of isoindoline (B1297411) derivatives from aziridines and isocyanides. researchgate.net The versatility of isocyanide chemistry is further demonstrated in the synthesis of quinoxaline-2,3-diamines via a palladium-catalyzed cyclization involving the double insertion of isocyanide. researchgate.net

Ruthenium-Catalyzed Transformations

Ruthenium catalysts are highly effective in various hydrogenation reactions, offering pathways to chiral piperidines with excellent stereoselectivity.

Diastereoselective cis-Hydrogenation

Ruthenium nanoparticles supported on titanium oxide, in conjunction with phenanthroline (Ru-Phen@TiO2), have been shown to catalyze the cis-selective hydrogenation of pyridines to the corresponding cis-piperidines. thieme-connect.com This heterogeneous catalyst system operates under mild conditions and can be reused multiple times without a significant drop in activity or selectivity. thieme-connect.com For example, the hydrogenation of 2,6-lutidine using this catalyst maintained high selectivity over five runs. thieme-connect.com Another efficient method involves the use of a Ru-DTBM-segphos catalyst for the asymmetric hydrogenation of 2-pyridyl-substituted alkenes, achieving nearly quantitative conversion and high enantiomeric excess for a variety of substrates. nih.gov

| Substituent on Pyridine (B92270) Ring | Conversion (%) | Enantiomeric Excess (ee, %) |

| 3-Me | >99 | 94 |

| 5-Me | >99 | 95 |

| 5-F | >99 | 90 |

| 5-Cl | >99 | 92 |

| Data from a study on the enantioselective hydrogenation of 2-pyridyl substituted alkenes. nih.gov |

Rhodium-Catalyzed Hydrogenation

Rhodium catalysts have proven instrumental in the asymmetric synthesis of chiral piperidines, particularly through transfer hydrogenation reactions. dicp.ac.cnthieme-connect.comliverpool.ac.uk A notable advancement is the rhodium-catalyzed reductive transamination of pyridinium (B92312) salts. dicp.ac.cnthieme-connect.com This method introduces a chiral primary amine under reducing conditions, which leads to the formation of chiral piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cnthieme-connect.com A key advantage of this approach is its ability to tolerate a wide range of functional groups that are typically reducible, such as nitro groups and halogens. thieme-connect.com The reaction is scalable and circumvents the need for high-pressure hydrogen gas or complex chiral catalysts. dicp.ac.cnresearchgate.net This methodology has been successfully applied to the synthesis of valuable chiral fluoropiperidines. thieme-connect.com

Gold(I)-Catalyzed Oxidative Amination of Alkenes

Gold(I) catalysts have been effectively used in the intramolecular amination of alkenes and allenes to produce substituted piperidines. researchgate.netelsevierpure.comacs.org A mixture of (1)AuCl [1 = P(t-Bu)2o-biphenyl] and AgSbF6 catalyzes the intramolecular amination of allylic alcohols with alkylamines. nih.gov This protocol has been shown to be effective for creating piperidine derivatives, such as the cyclization of (Z)-6-(N-benzylamino)-2-heptenol to 1-benzyl-2-vinyl piperidine in high yield. nih.gov Furthermore, gold(I)-catalyzed intramolecular hydroamination of allenes provides an enantioselective route to vinyl piperidines. elsevierpure.comacs.org By optimizing the chiral ligand on the gold catalyst, high enantiomeric excesses can be achieved for the formation of these important heterocyclic products. acs.org

| Entry | Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | N-Tosyl-N-(hepta-5,6-dien-1-yl)amine | (R)-ClMeOBIPHEP(AuOPNB)₂ | 66 | 97 |

| 2 | N-Benzyl-N-(hepta-5,6-dien-1-yl)amine | (R)-ClMeOBIPHEP(AuOPNB)₂ | 75 | 95 |

| Data from a study on the gold(I)-catalyzed enantioselective intramolecular hydroamination of allenes. acs.org |

Cobalt(II)-Catalyzed Radical Intramolecular Cyclization

Cobalt(II) complexes, particularly cobalt(II) porphyrins, are effective catalysts for radical intramolecular cyclizations to form piperidine rings. nih.govnih.gov This method typically involves the cyclization of linear amino-aldehydes. nih.gov The reaction proceeds via a cobalt(III)-carbene radical intermediate, which undergoes a 1,6-hydrogen-atom transfer followed by radical-rebound ring closure to yield the piperidine product. nih.gov While generally providing good yields, this method can sometimes lead to the formation of a linear alkene as a byproduct due to a competitive 1,5-hydrogen-atom transfer. nih.govnih.gov

Copper-Catalyzed Processes

Copper catalysis offers a versatile and cost-effective platform for the synthesis of chiral piperidines. Key strategies include the introduction of cyano groups enantioselectively and the directed functionalization of C-H bonds.

A notable advancement in the synthesis of chiral piperidines involves the use of copper-catalyzed enantioselective cyanidation. One such approach, developed by Nagib and colleagues, utilizes a chiral copper(II) catalyst for the cyanidation of fluoro-substituted amines. The resulting aminonitriles are then subjected to cyclization to form chiral piperidines. nih.gov This method was successfully applied in the asymmetric synthesis of the anticancer drug Niraparib. nih.gov

The general transformation can be represented as follows: A fluoro-substituted amine is treated with a cyanide source in the presence of a chiral copper(II) catalyst, leading to an enantiomerically enriched aminonitrile. This intermediate then undergoes reductive cyclization, typically using a reducing agent like DIBAL-H, to yield the corresponding chiral piperidine.

While not directly yielding a piperidine, a related copper-catalyzed enantioselective 1,5-cyanotrifluoromethylation of vinylcyclopropanes has been developed. nih.gov This radical relay strategy demonstrates high enantioselective control and proceeds under mild conditions, offering a pathway to chiral CF3-containing internal alkenylnitriles which could be precursors to functionalized piperidines. nih.gov

Table 1: Examples of Copper-Catalyzed Enantioselective Cyanidation

| Catalyst System | Substrate Type | Product Type | Key Features |

| Chiral Copper(II) catalyst | Fluoro-substituted amines | Chiral aminonitriles (piperidine precursors) | Key step in the asymmetric synthesis of Niraparib. nih.gov |

| Copper catalyst with radical relay | Vinylcyclopropanes | Chiral CF3-containing internal alkenylnitriles | Remote enantioselective bifunctionalization of alkenes. nih.gov |

Directed oxidative functionalization has emerged as a powerful tool for the construction of piperidine rings. Copper(II) carboxylates have been shown to promote the intramolecular carboamination of unactivated olefins. nih.gov This oxidative cyclization provides access to a range of N-functionalized pyrrolidines and piperidines. nih.gov The reaction proceeds efficiently for both aromatic and aliphatic γ- and δ-alkenyl N-arylsulfonamides. nih.gov

A proposed mechanism for this transformation involves the formation of a radical intermediate which then undergoes intramolecular addition onto the neighboring aromatic ring or abstracts a proton. nih.gov In some cases, particularly with internal olefins, the reaction terminates in elimination rather than the desired carbon-carbon bond formation. nih.gov

While not exclusively a copper-catalyzed process, it is worth noting that other transition metals have also been employed for similar transformations. For instance, gold(I) complexes can catalyze the oxidative amination of non-activated alkenes, and palladium catalysts with pyridine-oxazoline ligands have been used for enantioselective versions of this reaction. nih.gov

Nickel-Catalyzed Approaches (e.g., Nickel Silicide)

Nickel catalysis has gained prominence in asymmetric synthesis due to the metal's abundance and unique reactivity. researchgate.net A notable example is the use of nickel silicide catalysts for the hydrogenation of pyridines to piperidines. researchgate.net These catalysts are typically prepared by the direct silicification of nickel, with the reaction temperature influencing the phase of the resulting nickel silicide (e.g., Ni2Si, NiSi, NiSi2). researchgate.net The insertion of silicon atoms into the nickel lattice alters its electronic properties, which can lead to high selectivity in hydrogenation reactions. researchgate.net For instance, nickel silicide catalysts have demonstrated high selectivity for the hydrogenation of the C=C bond over the C=O bond in unsaturated aldehydes. researchgate.net

Beyond hydrogenation, nickel catalysts are effective in a variety of other transformations leading to chiral piperidines. Highly enantioselective methods for the intramolecular hydroalkenylation of 1,6-ene-dienes have been developed using nickel catalysts with chiral P-O ligands. nih.gov These reactions provide a regioselective and mild route to six-membered N-heterocycles.

Table 2: Overview of Nickel-Catalyzed Piperidine Synthesis

| Catalyst System | Reaction Type | Substrate | Product | Key Features |

| Nickel Silicide (Ni2Si, NiSi) | Hydrogenation | Pyridines | Piperidines | High selectivity, potential for diastereoselective cis-hydrogenation. researchgate.net |

| Nickel/Chiral P-O Ligand | Intramolecular Hydroalkenylation | 1,6-ene-dienes | Chiral Piperidines | High enantioselectivity and regioselectivity. nih.gov |

| Nickel/Chiral Bidentate Phosphine | Asymmetric Hydrogenation | α,β-Unsaturated Esters | Chiral Esters (piperidine precursors) | High activity and enantioselectivity. nih.gov |

Cyclization and Annulation Strategies for Piperidine Ring Formation

The construction of the piperidine ring is a cornerstone of many synthetic routes. Intramolecular cyclization reactions are particularly powerful for this purpose.

Intramolecular cyclization involves the formation of a cyclic structure from a single molecule containing all the necessary atoms for the ring. nih.gov In the context of piperidine synthesis, the substrate typically contains a nitrogen source (like an amino group) and an active site for ring closure. nih.gov

Electrophilic cyclization is a common strategy for piperidine synthesis, where an electrophile activates a part of the molecule, prompting a nucleophilic attack from the nitrogen atom to close the ring. A classic example is the iodocyclization of unsaturated tosylamides. organic-chemistry.org In this reaction, an iodine source (like I2 or NIS) acts as the electrophile, reacting with the alkene to form an iodonium (B1229267) ion intermediate. The nitrogen atom of the tosylamide then attacks this intermediate in an intramolecular fashion to yield an iodo-substituted piperidine. organic-chemistry.org

Another important electrophilic cyclization is the aza-Prins cyclization. In this reaction, an N-tosyl homoallylamine reacts with a carbonyl compound in the presence of a Lewis acid, such as aluminum chloride (AlCl3). organic-chemistry.org The Lewis acid activates the carbonyl group, which is then attacked by the alkene. The resulting carbocation is trapped by the nitrogen atom of the tosylamide to form the piperidine ring. This method can produce trans-2-substituted-4-halopiperidines with good diastereoselectivity. organic-chemistry.org

Gold(I) complexes are also effective catalysts for the electrophilic activation of alkynes, enabling tandem reactions that lead to polyfunctionalized piperidines. researchgate.net

Intramolecular Cyclization Reactions

Aza-Michael Reactions

The intramolecular aza-Michael reaction (IMAMR) represents a powerful and direct strategy for synthesizing substituted piperidines. scispace.comnih.gov This method involves the cyclization of an amine onto an α,β-unsaturated carbonyl or nitrile moiety within the same molecule.

A notable advancement combines biocatalysis with the aza-Michael reaction. scispace.comlookchem.comresearchgate.net This chemoenzymatic cascade uses an ω-transaminase (ω-TA) to convert a prochiral ketoenone into a chiral amine intermediate. scispace.comlookchem.com This intermediate then spontaneously undergoes an intramolecular aza-Michael addition to form the piperidine ring with high stereoselectivity. scispace.comresearchgate.net This one-pot process is highly efficient, driven by the irreversible cyclization that shifts the equilibrium of the reversible transamination step toward the product. researchgate.net For instance, using ω-transaminases like ATA117 or ATA113 on specific ketoenone substrates has led to the synthesis of 2,6-disubstituted piperidines with excellent conversion (>99%) and enantiomeric excess (>99% ee). lookchem.com

Organocatalysis also provides a robust platform for enantioselective aza-Michael reactions. nih.gov Chiral organocatalysts, such as those derived from quinoline, have been successfully employed with a cocatalyst like trifluoroacetic acid to produce enantiomerically enriched 2,5- and 2,6-disubstituted piperidines in good yields. nih.gov

Table 1: Examples of Aza-Michael Reaction for Piperidine Synthesis

| Catalyst/Method | Substrate Type | Product Type | Yield | Stereoselectivity | Reference(s) |

| ω-Transaminase (e.g., ATA117) | Prochiral ketoenones | 2,6-disubstituted piperidines | >99% conversion | >99% ee, >99% de | scispace.comlookchem.com |

| Quinoline organocatalyst / TFA | N-tethered alkenes | 2,5- and 2,6-disubstituted piperidines | Good | Enantiomerically enriched | nih.gov |

Radical-Mediated Amine Cyclization

Radical-mediated cyclizations offer a versatile approach to piperidine synthesis under mild conditions. rsc.org These reactions typically involve the generation of a radical species that subsequently cyclizes to form the heterocyclic ring.

One strategy involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters, which has been used to create 2,4,5-trisubstituted piperidines. researchgate.netbirmingham.ac.uk The choice of radical initiator and reaction conditions can significantly influence the diastereoselectivity of the product. nih.govorganic-chemistry.org For example, the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates using tributyltin hydride typically yields trans-piperidines with diastereomeric ratios of 3:1 to 6:1. nih.gov However, switching to tris(trimethylsilyl)silane (B43935) can dramatically enhance this ratio to as high as 99:1 in certain cases. nih.gov This improvement is attributed to a cascade process that selectively rearranges the minor stereoisomer. nih.gov

Catalytic methods using transition metals like cobalt or copper have also been developed. nih.gov A cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes is effective for producing various piperidines, though it can sometimes be accompanied by the formation of a linear alkene byproduct. nih.govmdpi.com Copper-catalyzed reactions can initiate the formation of an N-radical, which then undergoes a 1,5-hydrogen atom transfer (1,5-HAT) followed by cyclization to yield the piperidine scaffold. nih.gov Photoredox catalysis provides a modern alternative, using visible light to generate aryl radicals from linear aryl halide precursors, which then undergo regioselective cyclization to form complex spiropiperidines without the need for toxic reagents like tin. nih.gov

Table 2: Comparison of Reagents in Radical Cyclization of 6-aza-8-bromooct-2-enoates

| Reagent | Product | Diastereomeric Ratio (trans:cis) | Reference(s) |

| Tributyltin hydride | 2,4-disubstituted piperidine | 3:1 to 6:1 | nih.gov |

| Tris(trimethylsilyl)silane | 2,4-disubstituted piperidine | Up to 99:1 | nih.gov |

Hydride Transfer Cyclization Cascades

Hydride transfer reactions provide another pathway for the intramolecular cyclization of amines to form piperidines. nih.gov In these cascades, an iminium ion is typically formed in situ, which then undergoes a cyclization event.

A method developed by Yamazaki and colleagues involves the intramolecular cyclization of amides bearing an alkene group via a hydride transfer mechanism. nih.gov This process is efficient for forming piperidines with tertiary amino groups, particularly in polar solvents like DMSO or DMF. nih.gov Another example is the reductive hydroamination/cyclization cascade of alkynes, which proceeds through an acid-mediated functionalization to form an enamine and a subsequent iminium ion that is reduced to the piperidine. nih.govmdpi.com

More recently, rhodium-catalyzed reductive transamination has emerged as a powerful technique. dicp.ac.cn This method uses a simple pyridinium salt, a chiral primary amine, and formic acid as a hydrogen source. dicp.ac.cn The reaction proceeds through a series of hydride addition and protonation steps, leading to the formation of highly functionalized chiral piperidines with excellent diastereo- and enantioselectivity. dicp.ac.cn Deuterium (B1214612) labeling studies have helped to elucidate the mechanism, showing deuterium incorporation at the C2, C4, and C6 positions of the piperidine ring. dicp.ac.cn

Intermolecular Annulation Reactions

[4+2] Cycloaddition

The [4+2] cycloaddition, or Diels-Alder reaction, is a classic and highly effective method for constructing six-membered rings, including the piperidine scaffold. mdpi.comresearchgate.net This approach involves the reaction of a four-atom diene component with a two-atom dienophile.

In the context of piperidine synthesis, palladium-catalyzed [4+2] oxidative annulation of alkyl amides and dienes has been developed. nih.gov A key feature of this reaction is the atypical activation of a C(sp³)–H bond. nih.gov Organocatalytic methods have also been applied successfully. For example, a one-pot formal [4+2] cycloaddition between an N-PMP aldimine and aqueous glutaraldehyde (B144438) proceeds through an organocatalytic Mannich reaction followed by reductive cyclization. rsc.org This method yields 2,3-substituted piperidines with high yields (up to 90%) and outstanding enantioselectivities (>99% ee). rsc.org

Furthermore, tunable annulation protocols have been developed that can selectively lead to either pyrrolidines or piperidines from the same starting materials by modifying reaction conditions such as the halogenating reagent and solvent. nih.gov For instance, the reaction of styrene (B11656) and an allylsulfonamide can be directed to form a piperidine product in good yield and as a single diastereomer. nih.gov

[3+3] Annulation

The [3+3] annulation strategy has gained significant attention for the synthesis of six-membered heterocyclic systems, including piperidines. nih.gov This method involves combining two three-atom synthons to construct the ring.

One prominent example is the regioselective [3+3] annulation of enones with α-substituted cinnamic acids. nih.govmdpi.com This reaction sequence typically proceeds through an initial intermolecular Michael addition, followed by decarboxylation and subsequent cyclization to form the piperidine derivative. nih.gov Another approach involves a piperidine-mediated [3+3] cyclization of 2-amino-4H-chromen-4-ones with 2-benzylidenemalononitriles, which provides a facile route to functionalized chromeno[2,3-b]pyridine derivatives under mild conditions. acs.org

A stereospecific lookchem.comlookchem.com sigmatropic rearrangement has also been utilized as a key step in the synthesis of complex alkaloids containing the piperidine motif. mdpi.com In this case, an enamine generated from an aldehyde and diallylamine (B93489) undergoes a rearrangement to form an imine, which is then hydrolyzed to set a crucial stereocenter before subsequent ring closure. mdpi.com

[5+1] Annulation (Reductive Amination, Hydrogen Borrowing)

The [5+1] annulation is a convergent approach where a five-atom chain reacts with a one-atom component to form the six-membered piperidine ring. This strategy often employs reductive amination or hydrogen borrowing catalysis. mdpi.com

The "borrowing hydrogen" or "hydrogen autotransfer" principle is a powerful, atom-economical process for forming C-N bonds. nih.govacs.orgacs.org In this catalytic cycle, an alcohol is first dehydrogenated by a metal catalyst to form a reactive aldehyde or ketone in situ. nih.govacs.org This intermediate then reacts with an amine (part of the five-atom component, such as a 1,5-diol reacting with an amine source) to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and yielding the cyclized product. nih.govscripps.edu Water is the sole byproduct. nih.gov Iridium and Ruthenium complexes are commonly used as catalysts for these transformations. scripps.edu For example, an iridium(III)-catalyzed double-amination cascade of 1,5-diols with an amine source can produce stereoselective C4-substituted piperidines. nih.gov This method is particularly attractive as it avoids the pre-functionalization of substrates and reduces waste. acs.org

Reductive Transformations of Pyridine Precursors

The hydrogenation of readily available pyridine precursors is a cornerstone for the efficient and economical synthesis of piperidine derivatives. liv.ac.uk Various methodologies have been developed to achieve this transformation, each with its own advantages in terms of chemoselectivity and stereocontrol.

Chemoselective Hydrogenation of Pyridine Derivatives

The chemoselective reduction of pyridine rings to piperidines or their partially saturated congeners, tetrahydropyridines, is a crucial step in the synthesis of complex molecules. A notable advancement in this area is the use of rhodium-catalyzed transfer hydrogenation. Promoted by an iodide anion, the rhodium complex dimer, [Cp*RhCl2]2, effectively catalyzes the transfer hydrogenation of various quaternary pyridinium salts under mild conditions. liv.ac.uk This method is highly chemoselective, yielding either piperidines or 1,2,3,6-tetrahydropyridines depending on the substitution pattern of the pyridinium ring. liv.ac.uk The reaction proceeds efficiently in an azeotropic formic acid/triethylamine (B128534) (HCOOH-Et3N) mixture at 40°C, with catalyst loadings as low as 0.005 mol%. liv.ac.uk

This protocol has demonstrated broad applicability, including the synthesis of a gram-scale quantity of a key intermediate, showcasing its utility for larger-scale preparations. liv.ac.uk The diastereoselectivity of the reduction is also noteworthy. For instance, a 2,3-disubstituted pyridinium salt can be exclusively hydrogenated to the trans isomer of the corresponding piperidine, while a 2,6-disubstituted pyridinium salt primarily affords the cis piperidine. liv.ac.uk

An iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts has also been developed, employing the MeO-BoQPhos ligand. nih.gov This method provides high levels of enantioselectivity, offering an efficient route to enantioenriched piperidines. nih.gov

| Catalyst System | Substrate | Product | Key Features |

| [Cp*RhCl2]2 / HCOOH-Et3N / Iodide | Quaternary Pyridinium Salts | Piperidines or 1,2,3,6-Tetrahydropyridines | High chemoselectivity, mild conditions, low catalyst loading. liv.ac.uk |

| Ir-catalyst / MeO-BoQPhos | 2-Alkyl-Pyridinium Salts | Enantioenriched 2-Alkyl Piperidines | High enantioselectivity (up to 93:7 er). nih.gov |

Double Reduction Methodologies for Piperidine Formation

In some synthetic strategies, a "double reduction" approach can be employed to form the piperidine ring. This can involve the sequential reduction of multiple functional groups within a precursor molecule. For instance, a diversity-oriented synthesis of 2,4,6-trisubstituted piperidines utilizes a Type II Anion Relay Chemistry (ARC) approach. nih.gov This is followed by the regioselective reduction of a dione (B5365651) intermediate. The internal ketone can be selectively reduced using a bulky reducing agent like lithium tri-sec-butylborohydride, followed by the reduction of the remaining ketone with a reagent such as borane-tetrahydrofuran (B86392) complex (BH3•THF). nih.gov This stepwise reduction allows for the controlled formation of the desired piperidine stereoisomers.

Reductive Amination Reactions for C-N Bond Formation

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, a key step in the synthesis of many amine-containing compounds, including derivatives of this compound. masterorganicchemistry.comorganic-chemistry.orglibretexts.org This reaction involves the initial formation of an imine or iminium ion from an aldehyde or ketone and an amine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comnih.gov

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their ability to selectively reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com This controlled reactivity prevents over-alkylation, a common issue with direct alkylation of amines. masterorganicchemistry.com

Reductive amination can be performed sequentially, allowing for the synthesis of tertiary amines from primary amines by reacting them with two different carbonyl compounds in a stepwise manner. masterorganicchemistry.com Intramolecular reductive amination is also a valuable strategy for the synthesis of cyclic amines like piperidines.

More recent advancements have introduced novel catalytic systems for reductive amination. For example, Cp*Ir complexes with a 2-picolinamide moiety can catalyze the direct reductive amination of ketones to primary amines using ammonium (B1175870) formate (B1220265) as both the nitrogen and hydrogen source. organic-chemistry.org Furthermore, a mechanistically novel approach involves the reductive amination of the C-C σ-bond of carbonyls, offering a new retrosynthetic disconnection for amine synthesis. nih.gov

| Carbonyl Compound | Amine | Reducing Agent | Product | Key Features |

| Aldehyde/Ketone | Primary/Secondary Amine | NaBH3CN, NaBH(OAc)3 | Secondary/Tertiary Amine | Controlled mono-alkylation. masterorganicchemistry.com |

| Ketone | Ammonium Formate | Cp*Ir complex | Primary Amine | Direct conversion of ketones to primary amines. organic-chemistry.org |

| Carbonyl Compound | Hydroxylamine | Borane Catalyst | Linear/Cyclic 3° Amines | Reductive amination of C-C σ-bonds. nih.gov |

Functional Group Interconversions and Strategic Modifications

Following the construction of the core piperidine ring, subsequent functional group interconversions and modifications are often necessary to arrive at the final target molecule. These transformations must be selective to avoid unwanted reactions with other functional groups present in the molecule.

Selective Oxidation of Alcohols to Ketones or Aldehydes

The selective oxidation of alcohols to aldehydes or ketones is a fundamental transformation in organic synthesis. albany.eduyoutube.com When synthesizing derivatives of this compound that may contain both primary and secondary alcohol functionalities, the ability to selectively oxidize one over the other is crucial.

Several reagents and catalytic systems have been developed to achieve this selectivity. For instance, an iron-based catalyst system can selectively oxidize secondary alcohols to the corresponding ketones in the presence of primary alcohols using hydrogen peroxide as the oxidant. rsc.org This reaction is remarkably fast, often completing within 15 minutes at room temperature. rsc.org

Conversely, systems utilizing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in conjunction with a co-oxidant can often achieve the preferential oxidation of primary alcohols. For example, a system of Yb(OTf)3 and iodosylbenzene mediated by TEMPO allows for the rapid and high-yielding oxidation of primary alcohols to aldehydes, while secondary alcohols are also efficiently oxidized to ketones. thieme-connect.de Careful selection of the reaction conditions can often lead to the selective oxidation of primary alcohols in the presence of secondary ones. thieme-connect.de

| Reagent/Catalyst System | Substrate | Product | Selectivity |

| Iron(II) catalyst / H2O2 | Primary and Secondary Alcohols | Ketone | Selectively oxidizes secondary alcohols. rsc.org |

| TEMPO / Yb(OTf)3 / PhIO | Primary and Secondary Alcohols | Aldehyde/Ketone | Preferential oxidation of primary alcohols can be achieved. thieme-connect.de |

| PCC (Pyridinium chlorochromate) | Primary Alcohol | Aldehyde | Stops the oxidation at the aldehyde stage. youtube.com |

| Chromic Acid, KMnO4 | Primary Alcohol | Carboxylic Acid | Strong oxidizing agents that oxidize to the carboxylic acid. youtube.com |

Nucleophilic Substitution Reactions for Functional Group Introduction

Nucleophilic substitution is a key strategy for introducing a wide variety of functional groups into a molecule. In the context of synthesizing derivatives of this compound, this can involve the displacement of a leaving group on the piperidine ring or its side chain by a nucleophile.

The reactivity of leaving groups in nucleophilic substitution reactions generally follows the order: sulfonate > iodide > bromide > chloride. sinica.edu.tw The choice of solvent is also critical, with polar aprotic solvents like DMF and DMSO often enhancing the reactivity of anionic nucleophiles. sinica.edu.tw

In the case of pyridinium ions, nucleophilic aromatic substitution (SNAr) can occur. nih.gov The reactivity order of leaving groups in this context can differ from the typical SN2 order, with cyano groups sometimes showing greater reactivity than halogens. nih.gov The mechanism of these reactions can be complex, sometimes involving rate-determining deprotonation of an addition intermediate. nih.gov

The introduction of functional groups can also be achieved by converting alcohols into better leaving groups. For example, reaction with triphenylphosphine (B44618) dichloride or similar reagents can convert an alcohol into a halide, which is more susceptible to nucleophilic attack. sinica.edu.tw

Alkylation Strategies for Piperidine Ring Functionalization

The secondary amine of the piperidine ring in this compound derivatives serves as a crucial handle for introducing a wide array of substituents, thereby modulating the compound's physicochemical and pharmacological properties. A primary method for this functionalization is N-alkylation.

Reductive amination stands out as a powerful and widely used method for the N-alkylation of secondary amines like the piperidine nitrogen. This two-step, one-pot process involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH3CN) being common choices due to their mildness and selectivity. jwpharmlab.comnih.gov For instance, the reaction of a piperidine derivative with an aldehyde in the presence of a suitable reducing agent can efficiently yield the N-alkylated product.

A pertinent example is the synthesis of N-benzyl derivatives. The reaction of a protected this compound with benzaldehyde, followed by reduction, would yield the corresponding N-benzylpiperidine derivative. This transformation is crucial for building molecular complexity and exploring structure-activity relationships. The resulting N-benzyl group can also serve as a protecting group that can be removed under hydrogenolysis conditions.

| R-Group | Aldehyde/Keto ne | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| H | Benzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | Room Temperature | High | jwpharmlab.com |

| Boc | Benzaldehyde | Not specified | Not specified | Not specified | Not specified | nih.gov |

Carbamate Synthesis and Deprotection Strategies

The primary amine of the ethanamine side chain in this compound is often protected during synthetic sequences to prevent undesired side reactions. Carbamates, particularly the tert-butoxycarbonyl (Boc) group, are among the most widely used protecting groups for amines due to their stability under a broad range of conditions and their facile removal. wikipedia.org

Carbamate Synthesis:

The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.orgcommonorganicchemistry.com The choice of base and solvent can be adapted to the specific substrate. Common bases include sodium bicarbonate, triethylamine (TEA), and 4-(dimethylamino)pyridine (DMAP). commonorganicchemistry.comstackexchange.com Solvents can range from aqueous mixtures to anhydrous organic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). commonorganicchemistry.comstackexchange.com For instance, the reaction of an amine with Boc₂O and a base like triethylamine in a suitable solvent system provides the N-Boc protected product in high yield. stackexchange.com

Deprotection Strategies:

The removal of the Boc group is most commonly accomplished under acidic conditions. commonorganicchemistry.com Trifluoroacetic acid (TFA) is a frequently used reagent for this purpose, often in a solvent like dichloromethane (DCM). rsc.orgcommonorganicchemistry.com The reaction is typically fast and proceeds at room temperature. commonorganicchemistry.com The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine. commonorganicchemistry.com The amine is usually obtained as its corresponding salt (e.g., trifluoroacetate (B77799) salt). commonorganicchemistry.com

| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Boc-protected amine | TFA | DCM | Room Temperature | 2 | Not specified | rsc.org |

| Boc-protected amine | 25% TFA/DCM | DCM | Room Temperature | 2 | Not specified | rsc.org |

| Boc-protected amine | TFA | DCM | Room Temperature | 18 | Not specified | rsc.org |

| Boc-protected amine | TFA | DCM | 0 | Not specified | Not specified | rsc.org |

| Boc-protected dipeptide | TFA | Chloroform (B151607) | Not specified | Overnight | 82 | msu.edu |

Oxidative Cleavage for Enantioselective β-Amino Acid Synthesis

The synthesis of enantiomerically pure β-amino acids is of significant interest as they are key components of various biologically active molecules, including peptides and pharmaceuticals. nih.gov A potential, though less common, strategy for the synthesis of β-amino acids involves the oxidative cleavage of appropriately functionalized chiral piperidine precursors.

This approach would theoretically involve the cleavage of a C-C bond within the piperidine ring to generate a linear chain containing the desired β-amino acid backbone. One potential method for such a transformation is ozonolysis. Ozonolysis is a powerful reaction that cleaves carbon-carbon double or triple bonds to produce carbonyl compounds. wikipedia.orgmasterorganicchemistry.com To apply this to the synthesis of a β-amino acid from a piperidine derivative, one would first need to introduce a double bond into the piperidine ring at a suitable position. Subsequent ozonolysis would cleave this bond, and depending on the workup conditions (reductive or oxidative), could yield aldehydes, ketones, or carboxylic acids. masterorganicchemistry.com

Another powerful oxidant that has been used for the cleavage of cyclic compounds is ruthenium tetroxide (RuO₄). nih.govorganic-chemistry.org Generated in situ from a catalytic amount of a ruthenium precursor (e.g., RuCl₃) and a stoichiometric co-oxidant (e.g., NaIO₄), RuO₄ is capable of cleaving carbon-carbon bonds. organic-chemistry.org For example, the oxidation of N-acyl piperidines with ruthenium tetroxide has been shown to yield ω-amino acids through the cleavage of an endocyclic C-N bond. researchgate.net While this specific transformation does not directly yield a β-amino acid from this compound, it demonstrates the principle of using potent oxidizing agents to open the piperidine ring, a strategy that could potentially be adapted for the synthesis of β-amino acid derivatives through careful substrate design and reaction control.

Further research into the regioselective introduction of unsaturation into the piperidine ring of this compound derivatives, followed by controlled oxidative cleavage, could open new avenues for the enantioselective synthesis of complex β-amino acids.

Chemical Reactivity and Derivatization Pathways of R 2 Piperidin 2 Yl Ethanamine

Condensation Reactions for Schiff Base and Imine Formation

The primary amine of (R)-2-(piperidin-2-yl)ethanamine readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. researchgate.net This reaction is a cornerstone of its derivatization, providing a pathway to a wide array of new molecular structures. The general reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the imine. masterorganicchemistry.comyoutube.com

The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the amine. youtube.com The process is generally reversible, and the removal of water can drive the equilibrium towards the formation of the imine product. youtube.com The secondary amine within the piperidine (B6355638) ring typically does not participate in imine formation under these conditions, as it would lead to an unstable charged iminium ion. libretexts.org

The synthesis of Schiff bases from primary amines and carbonyl compounds is a well-established method for creating ligands for metal complexes and various biologically active molecules. researchgate.netnajah.edu The reaction of this compound with different carbonyl compounds can be tailored to produce a diverse library of Schiff base ligands.

Table 1: Examples of Schiff Base Formation

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product (Schiff Base) |

|---|---|---|

| This compound | Benzaldehyde | (R)-N-benzylidene-2-(piperidin-2-yl)ethanamine |

| This compound | Acetone | (R)-N-isopropylidene-2-(piperidin-2-yl)ethanamine |

This table presents hypothetical reaction products based on general principles of imine formation.

Complexation and Coordination Chemistry

The presence of two nitrogen atoms makes this compound an excellent candidate for use as a ligand in coordination chemistry. Its ability to form stable complexes with various metal ions is a key aspect of its chemical utility.

As a bidentate ligand, this compound can donate two pairs of electrons from its nitrogen atoms to a central metal ion, forming a chelate ring. The principles of ligand design leverage such chelating agents to create stable metal complexes. nsf.govresearchgate.net The stereochemistry of the chiral center at the 2-position of the piperidine ring can influence the geometry and properties of the resulting metal complexes, making it a valuable component for designing asymmetric catalysts or chiral recognition agents. The flexibility of the ethylamine (B1201723) side chain allows the ligand to adapt to the preferred coordination geometry of different metal ions.

Both the primary amine of the ethylamine group and the secondary amine of the piperidine ring can act as Lewis bases, donating their lone pair of electrons to a metal center. This dual coordination results in the formation of a stable six-membered chelate ring with the metal ion. The stability of this ring is a significant driving force in the formation of these complexes. In some piperidine-containing ligands, the nitrogen atom is the primary site for metal coordination. nih.gov The chelation of both nitrogen atoms in this compound to a single metal center creates a rigid and well-defined coordination sphere.

This compound and its derivatives can form stable complexes with a variety of transition metals, including but not limited to copper, zinc, nickel, and cobalt. nih.govresearchgate.net For instance, similar piperidine-based ligands have been shown to coordinate with Zn(II) in a tetrahedral geometry. nih.gov The resulting metal complexes can exhibit interesting magnetic, electronic, and catalytic properties. For example, 2,2′-bipyridine, a related bidentate nitrogen ligand, is a well-known scaffold for creating photofunctional transition metal complexes. rsc.orgmdpi.com The specific coordination geometry and properties of the complex will depend on the metal ion, the counter-ions present, and the reaction conditions.

Table 2: Potential Coordination Complexes

| Ligand | Metal Ion | Potential Complex Geometry |

|---|---|---|

| This compound | Cu(II) | Square Planar or Distorted Octahedral |

| This compound | Zn(II) | Tetrahedral |

| This compound | Ni(II) | Square Planar or Octahedral |

This table is based on common coordination geometries for these metals with bidentate nitrogen ligands.

Formation of Higher Order Amine Derivatives (Secondary, Tertiary Amines)

The primary and secondary amine groups in this compound can be further functionalized to form secondary and tertiary amines through various synthetic methods.

One common method is reductive amination . This involves reacting the primary amine with an aldehyde or ketone to form an imine in situ, which is then reduced to a secondary amine using a reducing agent like sodium borohydride (B1222165) (NaBH₄). thieme-connect.de To form a tertiary amine, a secondary amine can be reacted with a carbonyl compound to form an enamine, which is then reduced. youtube.com

Another approach is N-alkylation , where the amine is reacted with an alkyl halide. This method can sometimes lead to over-alkylation, so careful control of reaction conditions is necessary. A more controlled method involves reacting the amine with an acid chloride to form an amide, which is subsequently reduced to the corresponding tertiary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). youtube.com These reactions can be used to introduce a wide variety of substituents onto the nitrogen atoms, further diversifying the chemical space accessible from this building block.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. For (R)-2-(Piperidin-2-yl)ethanamine, the ¹H NMR spectrum exhibits distinct signals corresponding to the different sets of non-equivalent protons in the piperidine (B6355638) ring and the ethanamine side chain.

The chemical shifts (δ) are influenced by the electron density around the protons. For instance, protons closer to the electronegative nitrogen atoms are generally deshielded and appear at a higher chemical shift (downfield). In deuterated chloroform (B151607) (CDCl₃), the protons on the carbons adjacent to the nitrogen atoms in the piperidine ring (C2 and C6) typically show signals around 2.8 ppm. chemicalbook.com The protons of the ethanamine side chain also exhibit characteristic shifts. The exchange of labile amine protons with a deuterium (B1214612) source like D₂O can help in their identification, as these signals would disappear from the spectrum. docbrown.info The integration of the peak areas in the ¹H NMR spectrum corresponds to the ratio of the protons in each unique environment, confirming the number of hydrogen atoms in different parts of the molecule. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (ppm) |

|---|---|

| Piperidine Ring Protons (multiple signals) | 1.3 - 3.0 |

| Ethanamine CH₂ Protons (next to piperidine) | ~2.7 |

| Ethanamine CH₂ Protons (next to NH₂) | ~2.9 |

| NH and NH₂ Protons (broad signals) | Variable |

Note: These are approximate values and can vary based on solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum.

The chemical shifts in ¹³C NMR are also sensitive to the electronic environment. Carbons bonded to electronegative atoms like nitrogen are deshielded and resonate at higher chemical shift values. libretexts.org For the piperidine ring, the carbons adjacent to the nitrogen (C2 and C6) are expected to have higher chemical shifts compared to the other ring carbons (C3, C4, and C5). researchgate.net Similarly, the two carbon atoms of the ethanamine side chain will have distinct chemical shifts. The presence of the expected number of signals in the ¹³C NMR spectrum confirms the carbon framework of the molecule. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (ppm) |

|---|---|

| Piperidine C2 | ~55-60 |

| Piperidine C3, C4, C5 | ~25-35 |

| Piperidine C6 | ~45-50 |

| Ethanamine C1 (next to piperidine) | ~40-45 |

| Ethanamine C2 (next to NH₂) | ~35-40 |

Note: These are approximate values and can vary based on solvent and concentration.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. The molecular ion peak ([M]⁺) in the mass spectrum of this compound would correspond to its molecular weight (128.22 g/mol ). epa.gov

The fragmentation pattern is characteristic of the molecule's structure. For aliphatic amines, a common fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu In the case of this compound, this could lead to the loss of an ethylamine (B1201723) radical or cleavage within the piperidine ring, resulting in characteristic fragment ions. The presence of two nitrogen atoms means the molecular ion peak will have an even mass-to-charge ratio, following the nitrogen rule. whitman.edu

Elemental Analysis (EA)

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a pure sample. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₇H₁₆N₂) to confirm the elemental composition and purity of the compound.

Table 3: Theoretical Elemental Composition of this compound

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 7 | 84.07 | 65.57 |

| Hydrogen (H) | 1.008 | 16 | 16.128 | 12.58 |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 21.85 |

| Total | | | 128.218 | 100.00 |

Advanced Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity and, crucially for a chiral molecule, the enantiomeric excess of this compound.

High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. To determine the enantiomeric excess, a chiral stationary phase (CSP) is used. nih.gov These specialized columns can differentiate between the (R) and (S) enantiomers, leading to their separation and allowing for their quantification. The enantiomeric excess (ee) is a measure of the purity of one enantiomer over the other and is calculated from the relative peak areas of the two enantiomers in the chromatogram. wikipedia.orgnih.gov A variety of chiral columns are available, and the choice of column and mobile phase is critical for achieving good separation. capes.gov.br

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of non-volatile and thermally sensitive compounds like this compound. Given the chiral nature of this molecule, chiral HPLC methods are essential for separating and quantifying the (R)- and (S)-enantiomers, a critical step in ensuring the stereochemical purity of the final product. The development of a successful chiral HPLC method hinges on the selection of an appropriate chiral stationary phase (CSP) and a suitable mobile phase.

Chiral Stationary Phases (CSPs): The separation of enantiomers is achieved through the formation of transient diastereomeric complexes between the analyte and the CSP. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for their broad applicability in separating a diverse range of chiral compounds. researchgate.netnih.gov For piperidine derivatives and other chiral amines, CSPs like Chiralpak® IA and Chiralpak® IB, which are immobilized polysaccharide-based phases, have demonstrated high selectivity. researchgate.net Another commonly employed CSP is the Chiralpak® AD-H. nih.gov

Pre-column Derivatization: A significant challenge in the HPLC analysis of this compound is its lack of a strong chromophore, which limits its detection by UV-Vis detectors. To overcome this, pre-column derivatization with a UV-active agent is a common strategy. For instance, a method developed for the chiral separation of the structurally similar (R)-piperidin-3-amine utilized p-toluenesulfonyl chloride (PTSC) as a derivatizing agent to introduce a chromophore into the molecule. nih.gov This approach significantly enhances the detectability of the compound.

Mobile Phase and Detection: The choice of mobile phase depends on the CSP and the nature of the analyte. For polysaccharide-based CSPs, mixtures of alkanes (like n-hexane) and alcohols (such as ethanol (B145695) or isopropanol) are frequently used in normal-phase mode. researchgate.net For the derivatized piperidin-3-amine, a mobile phase of 0.1% diethylamine (B46881) in ethanol was effective. nih.gov Detection is typically carried out using a UV detector at a wavelength appropriate for the introduced chromophore, for example, 228 nm for the PTSC derivative. nih.gov

The following table summarizes typical parameters for the chiral HPLC analysis of a compound similar to this compound.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Chiralpak AD-H | nih.gov |

| Mobile Phase | 0.1% Diethylamine in Ethanol | nih.gov |

| Flow Rate | 0.5 mL/min | nih.gov |

| Detection | UV at 228 nm | nih.gov |

| Derivatizing Agent | p-Toluenesulfonyl chloride (PTSC) | nih.gov |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective technique for the qualitative analysis of reaction mixtures and for the preliminary assessment of compound purity. For piperidine derivatives, TLC can be used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot.

Stationary and Mobile Phases: Standard silica (B1680970) gel plates (e.g., silica gel GF254) are commonly used as the stationary phase. The choice of the mobile phase, or eluent system, is crucial for achieving good separation. The polarity of the eluent is adjusted to obtain a retardation factor (Rf) value for the compound of interest ideally between 0.2 and 0.8. ictsl.net For piperidine alkaloids like piperine, various solvent systems have been employed, such as chloroform:methanol mixtures. researchgate.net The Rf value is a characteristic of a compound in a specific TLC system and is defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. gavinpublishers.com

Visualization: Since this compound is not colored, visualization of the TLC spots requires a developing agent. A common method for visualizing amines is to spray the plate with a ninhydrin (B49086) solution followed by gentle heating. gavinpublishers.com This reagent reacts with primary and secondary amines to produce a colored spot, typically purple or yellow. Alternatively, the plate can be exposed to iodine vapor, which non-specifically stains organic compounds. ictsl.net

The table below shows an example of a TLC system used for a related piperidine alkaloid.

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Silica gel GF254 | researchgate.net |

| Mobile Phase | Chloroform:Methanol (8:2) | researchgate.net |

| Visualization | UV light, Ninhydrin spray, or Iodine vapor | ictsl.netgavinpublishers.com |

| Example Rf | 0.91-0.94 (for Piperine) | researchgate.net |

Monitoring of Reaction Progress using Spectroscopic and Chromatographic Methods

The synthesis of this compound or its derivatives can be effectively monitored in real-time using a combination of spectroscopic and chromatographic techniques. This allows for the optimization of reaction conditions and the determination of reaction endpoints.

Spectroscopic Monitoring: Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for monitoring the formation of new functional groups or the disappearance of reactants. In the synthesis of Schiff bases from the related 2-(piperidin-4-yl)ethanamine, FTIR and UV-Vis spectroscopy were successfully used to track the dehydration reaction that leads to the formation of the C=N imine bond. najah.edu Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to follow the progress of a reaction. For instance, in the synthesis of substituted piperidines, the ratio of diastereomers in the crude reaction product was determined by analyzing the ¹H NMR spectrum. nih.govrsc.org

Chromatographic Monitoring: Both HPLC and TLC are invaluable for monitoring reaction progress. By taking small aliquots from the reaction mixture at different time intervals and analyzing them, one can observe the consumption of starting materials and the formation of the product. This provides a clear picture of the reaction kinetics and helps in determining when the reaction is complete. Liquid chromatography coupled with mass spectrometry (LC-MS) can also be a powerful tool, providing both separation and mass information, which is crucial for identifying intermediates and byproducts in the reaction mixture. gassnova.nonih.govrsc.org

The following table summarizes the methods used for monitoring reactions involving piperidine derivatives.

| Technique | Application in Reaction Monitoring | Reference |

|---|---|---|

| FTIR Spectroscopy | Tracking the formation/disappearance of functional groups (e.g., C=N bond) | najah.edu |

| UV-Vis Spectroscopy | Monitoring changes in conjugation and chromophores | najah.edu |

| NMR Spectroscopy | Determining the ratio of reactants, products, and stereoisomers | nih.govrsc.org |

| HPLC/TLC | Qualitative and quantitative analysis of reaction components over time | gassnova.nonih.gov |

| LC-MS | Identification of products, intermediates, and byproducts | gassnova.nonih.govrsc.org |

Structural Analysis and Conformational Studies

Single Crystal X-ray Diffraction Analysis

Crystal Structure Determination of (R)-2-(Piperidin-2-yl)ethanamine and its Salts

A comprehensive search of the existing literature did not yield a specific single-crystal X-ray diffraction study for this compound or its simple salts. However, the methodology for such a determination is well-established. It would involve growing a single crystal of the compound, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern to solve and refine the structure.

For related piperidine (B6355638) derivatives, this technique has been successfully applied. For instance, the crystal structure of 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate was determined to be in the monoclinic crystal system, revealing detailed information about its molecular geometry and intermolecular interactions nih.gov. Similarly, the structure of 2,2-dichloro-1-(piperidin-1-yl)ethanone (B13996119) was elucidated, showing a chair conformation for the piperidine ring and specific intermolecular contacts researchgate.net.

Structural Characterization of Metal Complexes and Derivatives

This compound, possessing a secondary amine within the piperidine ring and a primary amine on the ethyl side chain, is an effective bidentate chelating ligand for various metal ions. The two nitrogen atoms can coordinate with a single metal center to form a stable five-membered chelate ring.

While specific crystal structures of metal complexes with this compound are not detailed in the searched literature, studies on analogous ligands provide insight into the expected structural characteristics. For example, N-(2-aminoethyl)piperazine, a similar bidentate N,N'-donor ligand, forms an octahedral complex with Nickel(II), trans-[Ni(sac)₂(aeppz)₂], where the ligand chelates to the metal center elsevierpure.com. The synthesis and characterization of transition metal complexes with Schiff base ligands derived from amino-ethyl-piperidine also demonstrate the coordinating ability of this class of compounds nih.gov. The resulting coordination geometry—such as octahedral, square-planar, or tetrahedral—is dependent on the metal ion, its oxidation state, and the other ligands present in the coordination sphere.

| Ligand | Metal Ion | Coordination Geometry | Reference |

|---|---|---|---|

| N-(2-aminoethyl)piperazine (aeppz) | Nickel(II) | Octahedral | elsevierpure.com |

| MeCONHCH₂CH₂N=CHPy | Platinum(II) | Square Planar | nih.gov |

| MeCONHCH₂CH₂N=CHPy | Copper(II) | Distorted Square Pyramidal | nih.gov |

| Substituted 2,6-diphenylpiperdin-4-ones | Palladium(II) | Distorted Square Planar | researchgate.net |

Supramolecular Assembly and Intermolecular Interactions

In related crystalline structures of other amino-substituted pyridines and piperidines, these interactions are the defining feature of the crystal packing. They can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks nih.gov.

Hydrogen Bonding Networks

The primary and secondary amine groups in this compound are key to forming extensive hydrogen bonding networks. The molecule can participate in multiple hydrogen bonds, such as N-H···N interactions, which are among the strongest types of non-covalent bonds.

In the crystal structure of 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate, molecules are linked by O—H⋯N and N—H⋯O hydrogen bonds, creating distinct chain-like structures nih.gov. Similarly, crystals of 2-aminopyridinium nicotinic acetate (B1210297) feature cations and anions linked into chains by N-H···O hydrogen bonds researchgate.net. It is highly probable that the crystal structure of this compound would be stabilized by similar intermolecular N-H···N hydrogen bonds, linking molecules together into well-defined supramolecular patterns like chains or dimers.

Conformational Analysis of the Piperidine Ring System

The piperidine ring is not planar and can adopt several conformations to minimize steric and torsional strain. The study of these conformations and the dynamics of their interconversion is crucial for understanding the molecule's reactivity and biological interactions.